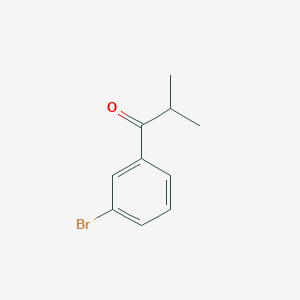

1-(3-Bromophenyl)-2-methylpropan-1-one

説明

The compound "1-(3-Bromophenyl)-2-methylpropan-1-one" is not directly studied in the provided papers. However, related compounds and reactions are discussed, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the use of brominated phenylpropanes in organic synthesis and their reactivity patterns are explored in several studies .

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several papers. While none of the papers directly describe the synthesis of "1-(3-Bromophenyl)-2-methylpropan-1-one," they do provide information on reactions involving similar brominated compounds. For example, the Reformatsky reaction, which involves the use of brominated esters, is discussed as a method for creating diastereomeric esters . Additionally, the electrochemical reduction of dibrominated phenylpropanes is studied, which could be relevant to the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of brominated compounds and their behavior during reactions are analyzed in several papers. The stereochemistry of nucleophilic addition reactions is explored, which is crucial for understanding the molecular structure of the resulting compounds . The study of reductive elimination in vicinal dibromides provides insights into the stability and electronic effects within the molecule .

Chemical Reactions Analysis

Chemical reactions involving brominated compounds are a common theme in the provided papers. The reactivity of 1-bromo-3-buten-2-one as a building block in organic synthesis is investigated, which may offer parallels to the reactivity of "1-(3-Bromophenyl)-2-methylpropan-1-one" . The photodissociation of 1,3-dibromopropane is also studied, which can shed light on the dissociation behavior of brominated compounds under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are crucial for their application in various fields. The spectrophotometric determination of trace elements using a brominated reagent suggests the potential utility of such compounds in analytical chemistry . The determination of 1-bromopropane in textiles and leather products by gas chromatography-mass spectrometry (GC-MS) demonstrates the importance of understanding the physical properties of brominated compounds for environmental and safety assessments .

科学的研究の応用

Chemical Analysis and Molecular Structure

Metastable Ion and Collision-Induced Dissociation Study : Research on 3-phenyl-1-bromopropane, a related compound to 1-(3-Bromophenyl)-2-methylpropan-1-one, highlights its molecular ion's ability to eliminate ethylene following hydrogen atom exchanges. This indicates potential applications in understanding complex molecular reactions and structures (Yamaoka, Fokkens, & Nibbering, 1999).

Conformation Behavior in Liquid Phase : The rotational isomerism of related halogen alkanes, studied through infrared spectroscopy, provides insights into the molecular behavior of such compounds in different states, potentially guiding the application of 1-(3-Bromophenyl)-2-methylpropan-1-one in various chemical environments (Müller, Fruwert, & Geiseler, 1981).

Application in Biofuel Research

- Investigation in Anti-Knock Properties for Engines : A study investigating the anti-knock properties of biofuels, including related compounds to 1-(3-Bromophenyl)-2-methylpropan-1-one, highlights its potential use as an additive in improving the performance of spark ignition engines (Mack et al., 2014).

Radiopharmaceutical Development

- Synthesis for Positron Emission Tomography (PET) Tracers : The synthesis of radiolabeled compounds similar to 1-(3-Bromophenyl)-2-methylpropan-1-one for developing PET tracers demonstrates its potential application in medical imaging and diagnostic techniques (Rotteveel et al., 2017).

Chemical Reactions and Catalysis

Phenanthrene Synthesis Using Iron Catalysis : A study on the synthesis of phenanthrene through iron-catalyzed reactions, involving compounds structurally similar to 1-(3-Bromophenyl)-2-methylpropan-1-one, indicates its potential role in facilitating complex organic syntheses (Matsumoto, Ilies, & Nakamura, 2011).

Formation of Bi-Aryls via Domino Palladium Catalysis : Research demonstrates the synthesis of bi-aryls through domino palladium catalysis involving 1-(2-bromophenyl)-2-methylpropan-1-ones, suggesting applications in the synthesis of complex aromatic compounds (Krishna, Reddy, & Satyanarayana, 2014).

特性

IUPAC Name |

1-(3-bromophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXAYTCRAVHZQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606743 | |

| Record name | 1-(3-Bromophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-2-methylpropan-1-one | |

CAS RN |

2415-93-2 | |

| Record name | 1-(3-Bromophenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)